Antitumor agent selective for tumor cells bearing oncogenic RAS
ML-162 is a small molecule that is selectively lethal to mutant RAS oncogene-expressing cell lines (IC50 = 25 nM in HRAS It shares a similar structure but is more potent and selective than (1S,3R)-RSL3, a previously reported inhibitor of RAS oncogene-expressing cells (IC50 = 100 nM in HRAS
ML162
CAS No.:
Cat. No.: VC21234114
Molecular Formula: C23H22Cl2N2O3S
Molecular Weight: 477.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H22Cl2N2O3S |
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Molecular Weight | 477.4 g/mol |
IUPAC Name | 2-(3-chloro-N-(2-chloroacetyl)-4-methoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide |
Standard InChI | InChI=1S/C23H22Cl2N2O3S/c1-30-19-10-9-17(14-18(19)25)27(21(28)15-24)22(20-8-5-13-31-20)23(29)26-12-11-16-6-3-2-4-7-16/h2-10,13-14,22H,11-12,15H2,1H3,(H,26,29) |
Standard InChI Key | UNVKYJSNMVDZJE-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl |
Canonical SMILES | COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl |
Introduction
Chemical Properties
Structure and Identification
ML162 is characterized by its unique molecular structure containing a thiophene ring, phenyl groups, and chlorine atoms. Its complete chemical identification includes:
Property | Description |
---|---|
Chemical Name | 2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide |
CAS Number | 1035072-16-2 |
Molecular Formula | C₂₃H₂₂Cl₂N₂O₃S |
Molecular Weight | 477.4 g/mol |
SMILES Notation | COc1ccc(cc1Cl)N(C(C(=O)NCCc1ccccc1)c1cccs1)C(=O)CCl |
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the chloroacetyl moiety is particularly significant, as it enables the covalent binding to GPX4, though this same feature also contributes to some of its pharmacokinetic limitations .
Physical Properties
ML162 exhibits specific physicochemical characteristics that influence its application in research settings:
Physical Property | Value |
---|---|
Relative Density | 1.342 g/cm³ (Predicted) |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 11 |
Topological Polar Surface Area | 83.94 |
XLogP | 3.07 |
Solubility in DMSO | 4.77 mg/mL (9.99 mM) |
Solubility in Mixed Vehicle* | 0.48 mg/mL (1.01 mM) |
*Mixed vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
For optimal stability, ML162 powder should be stored at -20°C (stable for 3 years), while solutions should be maintained at -80°C (stable for 1 year) .
Mechanism of Action
GPX4 Inhibition
ML162 functions primarily as a potent inhibitor of glutathione peroxidase 4 (GPX4), an essential enzyme that protects cells from lipid peroxidation by reducing phospholipid hydroperoxides. The compound covalently binds to GPX4 through its reactive alkyl chloride moiety, effectively suppressing the enzyme's activity and disrupting cellular antioxidant defenses .
This inhibition has been demonstrated to be highly selective for cells expressing mutant RAS oncogenes, with significant differential potency between oncogene-expressing and normal cells. Specifically, ML162 shows IC₅₀ values of 25 nM for HRASG12V-expressing fibroblasts compared to 578 nM for wild-type BJ fibroblasts, representing a roughly 23-fold selectivity window .
Pharmacological Studies
In Vitro Studies
ML162 has been extensively studied in various cancer cell lines, with significant findings across multiple experimental models:
Studies in Lung Cancer Cells
In human lung cancer A549 cells, ML162 demonstrated dose-dependent inhibition of thioredoxin reductase 1 (TXNRD1) activity. This inhibition was observed at concentrations of 0.5 μM or higher, with significant effects apparent after just 4 hours of treatment. This finding suggests that ML162 may have additional cellular targets beyond GPX4, potentially expanding its mechanism of action .
Studies in Melanoma Cells
ML162 has shown potent cytotoxic effects in melanoma cell lines A2058 and A375, with dose-dependent cell death observed across a concentration range of 1-16 μM. The mechanism of cell death was confirmed to be ferroptosis, as evidenced by the protective effect of ferrostatin-1 co-treatment. Neither apoptosis inhibitors nor necroptosis inhibitors provided protection, confirming the ferroptotic nature of ML162-induced cell death .
Research has also revealed that ML162's effectiveness varies with culture conditions. Specifically, when melanoma cells were cultured in more physiologically relevant media compared to standard RPMI, they showed reduced sensitivity to ferroptosis induction. This finding highlights the importance of considering microenvironmental factors when evaluating ML162's potential therapeutic applications .
In Vivo Studies
The anticancer potential of ML162 has been evaluated in animal models, particularly in combination with immunotherapy:
In a study using BALB/c mice bearing TS/A tumors, ML162 (administered at 40 mg/kg once daily via intraperitoneal injection) was tested alone and in combination with an anti-PD-1 antibody (200 μg every three days). The results showed that while both agents had some efficacy as monotherapies, the combination treatment significantly enhanced tumor growth inhibition .
Challenges and Limitations
Despite its promising properties, ML162 faces several challenges that currently limit its development as a therapeutic agent:
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Reactive moiety: ML162 contains a reactive alkyl chloride moiety that, while enabling its covalent binding to GPX4, also contributes to relatively poor selectivity and pharmacokinetic properties. This reactivity may lead to off-target effects and potential toxicity concerns .
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Medium-dependent efficacy: Research has shown that ML162's ability to induce ferroptosis is significantly reduced in physiologically relevant culture media compared to standard laboratory media. This finding raises questions about its potential efficacy in vivo, where cells exist in complex microenvironments .
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Limited in vivo data: While promising results have been observed in some animal models, more extensive in vivo studies are needed to fully characterize ML162's pharmacokinetics, biodistribution, toxicity profile, and anticancer efficacy across various tumor types.
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Formulation challenges: The compound's limited water solubility necessitates the use of mixed solvent systems for in vivo administration, which may complicate clinical development .
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